molecular formula C8H16O2 B14724296 4,5-Dimethyl-2-propyl-1,3-dioxolane CAS No. 6414-34-2

4,5-Dimethyl-2-propyl-1,3-dioxolane

Cat. No.: B14724296
CAS No.: 6414-34-2
M. Wt: 144.21 g/mol
InChI Key: OXFKWFMRSQUZND-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with two methyl groups and one propyl group attached to the ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol. One common method involves the reaction of 2,3-butanediol with carbon dioxide and hydrogen in the presence of a ruthenium transition metal complex as a catalyst. This reaction is carried out in a pressurized reactor, leading to the formation of the cyclic acetal .

Industrial Production Methods

The industrial production of this compound typically involves the fermentation of glucose to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts. This process is designed to be energy-efficient and environmentally friendly, utilizing renewable resources and minimizing carbon dioxide emissions .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

4,5-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. It can also participate in the formation of stable intermediates in various synthetic processes .

Comparison with Similar Compounds

4,5-Dimethyl-2-propyl-1,3-dioxolane can be compared with other similar compounds, such as:

    1,3-Dioxolane: A simpler dioxolane with no substituents on the ring.

    4,5-Dimethyl-1,3-dioxolane: Similar structure but without the propyl group.

    2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups at the 2-position instead of the 4,5-positions.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity .

Properties

CAS No.

6414-34-2

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4,5-dimethyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-4-5-8-9-6(2)7(3)10-8/h6-8H,4-5H2,1-3H3

InChI Key

OXFKWFMRSQUZND-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(C(O1)C)C

Origin of Product

United States

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